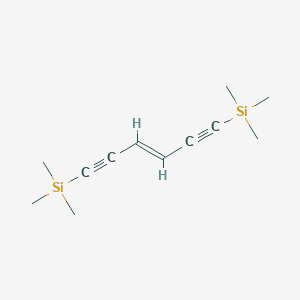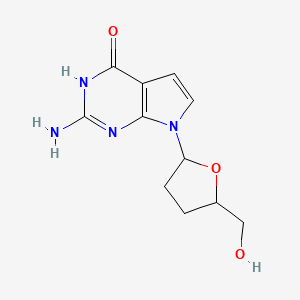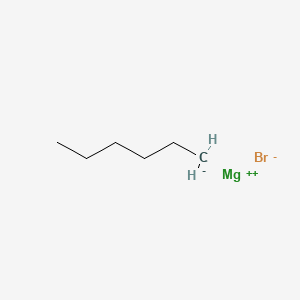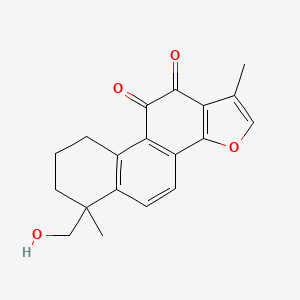
1,6-Bis-(trimethylsilyl)-3-hexen-1,5-diyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Bis-(trimethylsilyl)-3-hexen-1,5-diyne: is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to a hexen-diyne backbone
准备方法
Synthetic Routes and Reaction Conditions: 1,6-Bis-(trimethylsilyl)-3-hexen-1,5-diyne can be synthesized through a multi-step process involving the coupling of trimethylsilyl-protected alkynes. One common method involves the use of a palladium-catalyzed cross-coupling reaction between 1,6-dibromohexane and trimethylsilylacetylene in the presence of a base such as potassium carbonate. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
化学反应分析
Types of Reactions: 1,6-Bis-(trimethylsilyl)-3-hexen-1,5-diyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds into single or double bonds, leading to the formation of alkanes or alkenes.
Substitution: Electrophilic substitution reactions can occur at the trimethylsilyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Reagents like halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) under controlled conditions.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated or organometallic derivatives.
科学研究应用
Chemistry: 1,6-Bis-(trimethylsilyl)-3-hexen-1,5-diyne is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its ability to introduce silyl groups into polymer chains enhances the mechanical and thermal properties of the resulting materials.
作用机制
The mechanism of action of 1,6-Bis-(trimethylsilyl)-3-hexen-1,5-diyne primarily involves its ability to undergo various chemical transformations due to the presence of reactive triple bonds and silyl groups. These transformations can lead to the formation of new chemical bonds and the introduction of functional groups into organic molecules. The molecular targets and pathways involved depend on the specific reactions and conditions used.
相似化合物的比较
- 1,4-Bis-(trimethylsilyl)-1,3-butadiyne
- 1,6-Bis-(trimethylsilyl)-1,3,5-hexatriyne
- 1,3,5-Tris-(trimethylsilyl)-benzene
Comparison: 1,6-Bis-(trimethylsilyl)-3-hexen-1,5-diyne is unique due to its hexen-diyne backbone, which provides distinct reactivity compared to other silylated compounds. The presence of two trimethylsilyl groups enhances its stability and allows for selective functionalization. Compared to similar compounds, it offers a balance between reactivity and stability, making it a versatile building block in organic synthesis and materials science.
属性
分子式 |
C12H20Si2 |
|---|---|
分子量 |
220.46 g/mol |
IUPAC 名称 |
trimethyl-[(E)-6-trimethylsilylhex-3-en-1,5-diynyl]silane |
InChI |
InChI=1S/C12H20Si2/c1-13(2,3)11-9-7-8-10-12-14(4,5)6/h7-8H,1-6H3/b8-7+ |
InChI 键 |
AIXQKVZCTRWEGP-BQYQJAHWSA-N |
手性 SMILES |
C[Si](C)(C)C#C/C=C/C#C[Si](C)(C)C |
规范 SMILES |
C[Si](C)(C)C#CC=CC#C[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 7-[5-[3-(4-butoxy-2-methylphenyl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(2-butyl-1,3-thiazol-5-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-[4-(2,2-difluoroethoxy)-2-methylphenyl]-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-[4-(2,2-difluoroethoxy)phenyl]-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-[5-(2,2-difluoroethoxy)thiophen-2-yl]-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-[2-(3-methylbutyl)-1,3-thiazol-5-yl]prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-(2-methyl-4-propan-2-yloxyphenyl)prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-(1-methyl-4-propylpyrrol-2-yl)prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate](/img/structure/B13392878.png)
![4-amino-5-fluoro-1-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one](/img/structure/B13392883.png)
![Methyl 6-benzyloxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13392894.png)
![Carbamic acid, [1-formyl-3-(methylthio)propyl]-, 1,1-dimethylethyl ester](/img/structure/B13392896.png)
![l-Alanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-d-phenylalanyl]-](/img/structure/B13392903.png)
![2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13392906.png)


![2,6-Bis[(4R,5S)-4,5-dihydro-4,5-diphenyl-2-oxazolyl] Pyridine](/img/structure/B13392931.png)


![rel-(3aR,6R,6aR)-Hexahydro-3-oxo-2H-pyrrolo[3,4-d]isoxazole-6-carboxylic acid](/img/structure/B13392950.png)

